alpha-Bromo-N-methyl-2-phenylacetamide
Description
α-Bromo-N-methyl-2-phenylacetamide is a brominated phenylacetamide derivative characterized by a methyl-substituted amide group at the nitrogen atom and a bromine atom at the alpha position of the phenylacetamide backbone. The bromine atom at the alpha position may enhance electrophilic reactivity, making it a candidate for nucleophilic substitution reactions, while the methyl group on the amide nitrogen could influence lipophilicity and metabolic stability .
Properties
CAS No. |
51685-62-2 |
|---|---|
Molecular Formula |
C9H10BrNO |
Molecular Weight |
228.09 g/mol |
IUPAC Name |
2-bromo-N-methyl-2-phenylacetamide |
InChI |
InChI=1S/C9H10BrNO/c1-11-9(12)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,12) |
InChI Key |
FIXINOVVDGQNIZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
α-Bromo-N-methyl-2-phenylacetamide vs. Methyl 2-phenylacetoacetate
- Structural Differences: The target compound is an amide with a bromine atom (C-Br bond), whereas Methyl 2-phenylacetoacetate (CAS 16648-44-5) is an ester containing an acetyl group (C=O) . Molecular Formula: C₉H₁₀BrNO₂ (target) vs. C₁₁H₁₂O₃ (ester analog).
- Reactivity :
- The ester group in Methyl 2-phenylacetoacetate is prone to hydrolysis, forming carboxylic acids, while the amide group in α-Bromo-N-methyl-2-phenylacetamide is more stable under physiological conditions .
- The bromine in the target compound may facilitate substitution reactions (e.g., Suzuki coupling), unlike the acetyl group in the ester analog.
Table 1: Key Properties Comparison
Substituent Effects on Bioactivity
- N-Substituted 2-Phenylacetamides: Compounds like 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide () exhibit structural similarities to benzylpenicillin, a β-lactam antibiotic. The methoxy group in this analog enhances solubility and may modulate antimicrobial efficacy .
Bromine Positional Isomerism :
Impurity Profiles in Pharmaceutical Contexts
- Related Impurities :
- Impurity C (MM0078.03) and D (MM0078.05) from feature nitro groups and isoindole-1,3-dione rings, respectively. These structural deviations highlight the importance of stringent purification for α-Bromo-N-methyl-2-phenylacetamide, as nitro groups may introduce mutagenic risks .
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